2-(3-(((苯甲氧羰基)氨基)吡咯烷-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

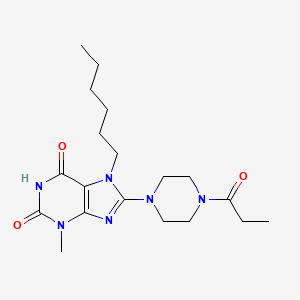

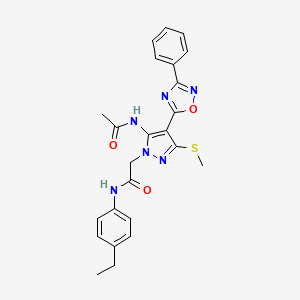

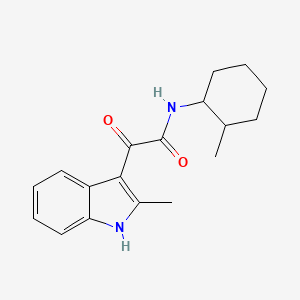

The compound “2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C14H18N2O4 . It has a molecular weight of 278.30 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which includes the compound , often involves a series of reactions. One common method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine . Another method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants involved. As mentioned in the synthesis analysis, one potential reaction pathway involves the condensation of substituted 2-aminopyridines with α-halo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Based on its molecular formula, we know that it has a molecular weight of 278.30 . Other properties such as boiling point, melting point, and solubility would need to be determined experimentally.科学研究应用

环状γ-氨基丁酸类似物的合成:Petz 等人 (2019) 在《四面体》上发表的一项研究报告了以环状γ-氨基丁酸类似物作为新的 2-(吡咯烷-3-基)乙酸衍生物的合成。这些在 4 位上被取代的化合物使用德马约反应合成,其中包括分子间 [2+2]-光环加成反应和断裂反应 (Petz, Allmendinger, Mayer, & Wanner, 2019).

S1P 受体的激动剂:Yan 等人 (2006) 合成了一系列 2-芳基(吡咯烷-4-基)乙酸,并评估了它们作为鞘氨醇-1-磷酸 (S1P) 受体的激动剂的生物活性。这些化合物显示出在小鼠中降低淋巴细胞计数的潜力,并在老鼠中表现出良好的药代动力学性质 (Yan et al., 2006).

非对映异构体纯吡咯烷-2-酮的合成:Galeazzi 等人 (1996) 探索了某些乙酰乙酰胺和甲氧基羰基乙酰胺的氧化环化,以生成 1,3,4-三取代的吡咯烷-2-酮。此反应通过 5-外环模式进行,导致非对映异构体混合物,可用于合成含有吡咯烷环的生物活性氨基酸 (Galeazzi, Mobbili, & Orena, 1996).

酰胺衍生物的抗菌活性:Reddy 和 Prasad (2021) 在《亚洲化学杂志》中合成了一系列酰胺衍生物,包括涉及 2-(3-(((苯甲氧羰基)氨基)氧杂环-3-基)乙酸的那些。对这些化合物进行了抗菌活性评估,证明了在该领域的潜在应用 (Reddy & Prasad, 2021).

醛糖还原酶抑制剂的合成:Anagnostou 等人 (2002) 合成了 [5-(4-吡咯-1-基-苯甲酰)-1H-吡咯-2-基)]-乙酸,发现它抑制了醛糖还原酶和蛋白质的糖化过程。这表明在治疗病理状况方面具有潜在的治疗应用 (Anagnostou, Nicolaou, & Demopoulos, 2002).

未来方向

The future directions for research on this compound could potentially include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential therapeutic applications. Given the interest in similar compounds for their biological activity , this compound may also warrant further investigation in this area.

属性

IUPAC Name |

2-[3-(phenylmethoxycarbonylamino)pyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(18)9-16-7-6-12(8-16)15-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOJLTMLFHMZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)OCC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]methyl}benzonitrile](/img/structure/B2453586.png)

![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2453599.png)

![7-[(2,5-dimethylphenyl)methyl]-1-(3-hydroxypropyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2453602.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)